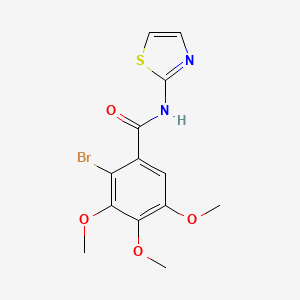

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide

Description

Properties

IUPAC Name |

2-bromo-3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4S/c1-18-8-6-7(9(14)11(20-3)10(8)19-2)12(17)16-13-15-4-5-21-13/h4-6H,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJILMXKJBSDUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)NC2=NC=CS2)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide typically involves the following steps:

Bromination: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 2-position.

Thiazole Formation: The brominated intermediate is then reacted with thioamide to form the thiazole ring.

Amidation: Finally, the thiazole-containing intermediate is subjected to amidation with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while oxidation could produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, or antifungal properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and methoxy groups can play a crucial role in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Substituted Benzamides with Thiazole/Thiadiazole Moieties

Key Findings from Comparative Analysis

- Electronic Effects : Methoxy groups in the target compound enhance solubility compared to nitro-substituted analogs (e.g., 2-bromo-3:5-dinitrobenzamide) but reduce electrophilicity .

- Heterocyclic Influence : Thiazole rings (as in 9c) favor planar conformations for π-π stacking in enzyme binding, whereas bulkier thiadiazole derivatives () may hinder target engagement .

- Bromine Reactivity : The bromine atom in the target compound is poised for nucleophilic substitution (e.g., Suzuki coupling), similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .

3.

- Amide Coupling: Reacting 2-amino-1,3-thiazole with brominated trimethoxybenzoyl chloride, akin to benzamide syntheses in and .

- Microwave-Assisted Reactions : highlights microwave irradiation for benzamide formation, which could optimize yield and purity .

Structural validation would employ techniques such as:

- Single-Crystal XRD : As demonstrated in for oxadiazole derivatives .

- Spectroscopy : IR and NMR data (e.g., ’s 9c) confirm functional groups and substitution patterns .

4. Implications for Drug Design

The compound’s bromine and methoxy groups offer dual advantages:

- Bromine : Serves as a handle for further derivatization (e.g., cross-coupling reactions) .

- Methoxy Groups : Enhance solubility and modulate steric effects for target binding, as seen in docking studies of related compounds () .

5. Conclusion 2-Bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide occupies a niche among halogenated benzamides, balancing reactivity and solubility. Its comparison with analogs underscores the importance of substitution patterns in tuning physicochemical and biological properties. Further studies should explore its synthetic scalability and activity in disease-relevant assays.

Biological Activity

2-Bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 319.2 g/mol. The presence of the thiazole ring and multiple methoxy groups contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to show promising results against common pathogens:

| Compound | MIC against S. aureus | MIC against E. coli | Reference |

|---|---|---|---|

| 2-Bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide | 32 µg/mL | 64 µg/mL | |

| Ciprofloxacin | 25 µg/mL | 20 µg/mL |

In a comparative study, the thiazole derivative was found to be less potent than ciprofloxacin but still showed significant activity against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as well as inhibition of cell cycle progression.

The biological activity of 2-bromo derivatives is often attributed to their ability to interact with cellular targets involved in microbial resistance and cancer proliferation.

- Antimicrobial Mechanism : The thiazole ring enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent disruption of bacterial cell walls.

- Anticancer Mechanism : The compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:

- Study on Drug Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various thiazole derivatives against drug-resistant bacteria, demonstrating that modifications such as bromination significantly enhance antimicrobial potency .

- Cancer Treatment Trials : Clinical trials involving benzamide derivatives similar to 2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide have shown promising results in reducing tumor size in patients with advanced breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.